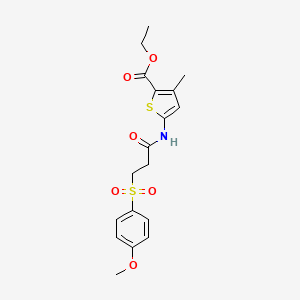

Ethyl 5-(3-((4-methoxyphenyl)sulfonyl)propanamido)-3-methylthiophene-2-carboxylate

Description

Ethyl 5-(3-((4-methoxyphenyl)sulfonyl)propanamido)-3-methylthiophene-2-carboxylate is a thiophene-based derivative characterized by a sulfonyl propanamido substituent at the 5-position, a methyl group at the 3-position, and an ethyl ester at the 2-position.

Properties

IUPAC Name |

ethyl 5-[3-(4-methoxyphenyl)sulfonylpropanoylamino]-3-methylthiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO6S2/c1-4-25-18(21)17-12(2)11-16(26-17)19-15(20)9-10-27(22,23)14-7-5-13(24-3)6-8-14/h5-8,11H,4,9-10H2,1-3H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNMOIPDZZKFTFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(S1)NC(=O)CCS(=O)(=O)C2=CC=C(C=C2)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(3-((4-methoxyphenyl)sulfonyl)propanamido)-3-methylthiophene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of a ketone, a nitrile, and elemental sulfur.

Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation, where a sulfonyl chloride reacts with the thiophene derivative in the presence of a base.

Amidation: The propanamido group is introduced through an amidation reaction, where a carboxylic acid derivative reacts with an amine.

Esterification: The final step involves esterification to introduce the ethyl ester group, typically using ethanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimized reaction conditions, such as temperature, pressure, and catalyst concentration, are crucial for maximizing production while minimizing by-products.

Chemical Reactions Analysis

Sulfonamide Coupling

The sulfonamide group is introduced through a coupling reaction between a sulfonyl chloride derivative and a propanamide intermediate. This step typically employs coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to activate the carboxylic acid for nucleophilic attack by the amine (source).

Representative Reaction Scheme :

Esterification

The ethyl ester group is introduced via esterification of the thiophene-2-carboxylic acid precursor using ethanol under acidic or dehydrating conditions.

Conditions :

-

Solvent: Dry DMF or dichloromethane

-

Temperature: 50–60°C

-

Catalyst: HOBt (Hydroxybenzotriazole) or DMAP (4-Dimethylaminopyridine) (source ,).

Reactivity and Functional Group Analysis

The compound contains three reactive moieties:

-

Ethyl Ester : Susceptible to hydrolysis under acidic/basic conditions.

-

Sulfonamide : Participates in hydrogen bonding and potential nucleophilic substitutions.

-

Thiophene Ring : May undergo electrophilic aromatic substitution (e.g., halogenation).

Hydrolysis of the Ethyl Ester

Under basic conditions (e.g., NaOH/MeOH), the ester hydrolyzes to the corresponding carboxylic acid:

This reaction is critical for generating bioactive metabolites (source).

Stability Under Inert Atmospheres

The synthesis requires anhydrous conditions (nitrogen atmosphere) to prevent premature hydrolysis of intermediates (source).

Analytical Characterization

Key techniques used to confirm structure and purity:

Comparative Reactivity Insights

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by its unique molecular structure, which includes a thiophene ring, a carboxylate group, and a sulfonamide moiety. Its molecular formula is , with a molecular weight of approximately 345.4 g/mol.

Scientific Research Applications

-

Medicinal Chemistry

- Anticancer Activity : The compound has been investigated for its potential to inhibit cancer cell proliferation. Studies indicate that derivatives of thiophene compounds often exhibit antitumor properties due to their ability to interfere with cellular signaling pathways involved in growth and survival.

- Tyrosine Kinase Inhibition : Similar compounds have been shown to act as inhibitors of receptor tyrosine kinases, which are crucial in the progression of various cancers. This suggests that ethyl 5-(3-((4-methoxyphenyl)sulfonyl)propanamido)-3-methylthiophene-2-carboxylate may have similar inhibitory effects, making it a candidate for further investigation in cancer therapeutics .

- Anti-inflammatory Properties

- Neuroprotective Effects

Case Studies and Experimental Findings

Mechanism of Action

The mechanism of action of Ethyl 5-(3-((4-methoxyphenyl)sulfonyl)propanamido)-3-methylthiophene-2-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The sulfonyl group can act as an electron-withdrawing group, influencing the compound’s reactivity and binding affinity to molecular targets.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Ethyl 5-((4-Methoxyphenyl)sulfonamido)-2-methylbenzofuran-3-carboxylate (CAS 331254-06-9)

- Structure : Replaces the thiophene core with a benzofuran ring, retaining the 4-methoxyphenyl sulfonamido group and ethyl ester.

- Key Differences: Ring System: Benzofuran (oxygen-containing heterocycle) vs. thiophene (sulfur-containing). Substituent Position: Sulfonamido group directly attached to the benzofuran vs. a propanamido linker in the target compound. The propanamido spacer in the target compound may increase conformational flexibility.

- Molecular Weight : 389.42 g/mol (benzofuran) vs. ~424 g/mol (target compound). Higher molecular weight in the target compound could impact pharmacokinetics .

Diethyl 5-Acetamido-3-methylthiophene-2,4-dicarboxylate

- Structure : Features a thiophene core with acetamido and dual ethyl ester groups.

- Key Differences :

- Substituents : Acetamido (simpler amide) vs. sulfonyl propanamido. The sulfonyl group in the target compound enhances polarity and may improve solubility in aqueous media.

- Electronic Effects : The electron-withdrawing sulfonyl group in the target compound could deactivate the thiophene ring, influencing reactivity in further synthetic modifications .

2-Amino-4-methyl-5-phenyl-thiophene-3-ethylcarboxylate

- Structure: Substitutes the sulfonyl propanamido group with an amino moiety and adds a phenyl group at the 5-position.

- Key Differences: Functional Groups: Amino vs. sulfonyl propanamido. The amino group may participate in hydrogen bonding, while the sulfonyl group offers stronger electrostatic interactions. Biological Implications: Amino-substituted thiophenes are often explored as kinase inhibitors, whereas sulfonyl-containing analogs may target G-protein-coupled receptors (e.g., cannabinoid CB2 receptors) .

Physicochemical Properties

| Property | Target Compound | Benzofuran Analog (CAS 331254-06-9) | Diethyl 5-Acetamido Derivative |

|---|---|---|---|

| Molecular Weight | ~424 g/mol | 389.42 g/mol | 312.31 g/mol |

| Solubility (Predicted) | Moderate (polar sulfonyl) | Low (lipophilic benzofuran) | High (ester groups) |

| LogP | ~2.1 (estimated) | ~3.0 | ~1.5 |

Biological Activity

Ethyl 5-(3-((4-methoxyphenyl)sulfonyl)propanamido)-3-methylthiophene-2-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- Molecular Formula : C₁₅H₁₉N₃O₄S

- Molecular Weight : 341.39 g/mol

The presence of a sulfonamide group, a thiophene ring, and an ethyl ester contributes to its diverse biological properties.

-

Inhibition of Enzymatic Activity :

- The sulfonamide moiety is known to inhibit certain enzymes, particularly carbonic anhydrases, which are crucial in various physiological processes. This inhibition can lead to therapeutic effects in conditions such as glaucoma and edema.

- Anticancer Properties :

- Anti-inflammatory Effects :

Anticancer Activity

A study evaluated the anticancer potential of various derivatives related to thiophene compounds. The results indicated that several derivatives exhibited significant cytotoxicity against various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). The compound showed an IC50 value in the micromolar range, indicating effective inhibition of cancer cell proliferation .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | A549 | 15 | Microtubule disruption |

| Similar Thiophene Derivative | MCF-7 | 20 | Apoptosis induction |

Anti-inflammatory Activity

In vitro studies demonstrated that the compound significantly reduced the production of TNF-alpha and IL-6 in activated macrophages, suggesting its potential as an anti-inflammatory agent. This was corroborated by assays measuring nitric oxide production .

Case Studies

- Case Study on Cancer Cell Lines :

-

Inflammation Model :

- In a murine model of inflammation induced by lipopolysaccharide (LPS), administration of the compound resulted in a marked reduction in paw edema and histological evidence of reduced inflammation compared to control groups. This suggests a strong anti-inflammatory effect mediated through the inhibition of inflammatory cytokines .

Q & A

Q. What synthetic methodologies are commonly employed to prepare ethyl 5-(3-((4-methoxyphenyl)sulfonyl)propanamido)-3-methylthiophene-2-carboxylate?

The compound can be synthesized via multi-step reactions involving:

- Thiophene core formation : Cyclization of ethyl acetoacetate with sulfur and substituted amines under reflux in ethanol, as demonstrated in analogous thiophene-carboxylate syntheses .

- Sulfonylation : Reaction of the intermediate with 4-methoxyphenylsulfonyl chloride in dry chloroform or dichloromethane, using a base like triethylamine to neutralize HCl byproducts .

- Amidation : Coupling the sulfonated intermediate with a propanamido group using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous DMF .

Critical parameters include solvent purity, reaction temperature (often 60–80°C), and inert atmosphere to prevent oxidation.

Q. How can researchers ensure purity and structural fidelity during synthesis?

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .

- Characterization : Confirm identity via / NMR (e.g., sulfonyl protons at δ 3.8–4.2 ppm, thiophene carbons at δ 120–140 ppm) and high-resolution mass spectrometry (HRMS) .

- Purity assessment : HPLC with a C18 column (mobile phase: acetonitrile/water) to verify ≥95% purity .

Q. What safety protocols are essential for handling this compound?

- Hazard mitigation : Use PPE (gloves, goggles) due to skin/eye irritation risks. Work in a fume hood to avoid inhalation of fine particles .

- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents and moisture .

- Spill management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s stereoelectronic properties?

- Single-crystal X-ray diffraction : Assigns precise bond lengths/angles (e.g., sulfonyl group geometry) and confirms regiochemistry of the thiophene ring. SHELX software is widely used for refinement .

- Data contradictions : Discrepancies between calculated (DFT) and experimental bond angles may arise from crystal packing effects. For example, DFT-predicted dihedral angles for the 4-methoxyphenyl group may deviate by 2–5° from crystallographic data .

Q. What computational methods are suitable for studying its reactivity and electronic structure?

- Density Functional Theory (DFT) : B3LYP/6-31G(d,p) basis sets predict frontier molecular orbitals (HOMO-LUMO gaps ~4.5 eV) and electrophilic/nucleophilic sites .

- Molecular docking : Simulate interactions with biological targets (e.g., cyclooxygenase-2 for anti-inflammatory studies) using AutoDock Vina, focusing on hydrogen bonds with the sulfonamide group .

Q. How can researchers optimize the compound’s bioactivity through structural modifications?

- SAR studies : Replace the 4-methoxyphenyl group with electron-withdrawing (e.g., nitro) or bulky substituents to modulate binding affinity. Analogues with p-tolyl groups showed enhanced COX-2 inhibition in related compounds .

- Prodrug strategies : Hydrolyze the ethyl ester to a carboxylic acid in vitro (using NaOH/ethanol) to assess bioavailability improvements .

Q. What analytical techniques resolve spectral overlaps in complex mixtures?

- 2D NMR (COSY, HSQC) : Differentiates overlapping thiophene and sulfonamide signals. For example, HSQC correlates (δ 6.8–7.2 ppm) with aromatic carbons .

- LC-MS/MS : Quantifies degradation products under stress conditions (e.g., heat, UV light) by monitoring parent ion [M+H] and fragments (e.g., m/z 152 for sulfonyl cleavage) .

Methodological Challenges and Solutions

Q. How to address low yields in the sulfonylation step?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.